

In-Depth Technical Guide: Ethyl 2-(cyanomethyl)benzoate (CAS 19821-21-7)

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Compound of Interest

Compound Name: Ethyl 2-(cyanomethyl)benzoate

Cat. No.: B174670

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for **Ethyl 2-(cyanomethyl)benzoate**, a valuable building block in organic synthesis.

Core Chemical Properties

Ethyl 2-(cyanomethyl)benzoate, with the CAS registry number 19821-21-7, is an organic compound with the molecular formula $C_{11}H_{11}NO_2$.^{[1][2][3]} It possesses a molecular weight of approximately 189.21 g/mol.^{[1][2][3]} This compound is a benzoate ester containing a cyanomethyl group at the ortho position of the benzene ring.

Table 1: Chemical and Physical Properties of **Ethyl 2-(cyanomethyl)benzoate**

Property	Value	Source(s)
CAS Number	19821-21-7	^{[1][2][3]}
Molecular Formula	$C_{11}H_{11}NO_2$	^{[1][2][3]}
Molecular Weight	189.21 g/mol	^{[1][2][3]}
Purity	Typically ≥98%	^{[2][3]}

Note: Experimental physical properties such as melting point, boiling point, and density are not readily available in the searched literature. Researchers should determine these properties experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **Ethyl 2-(cyanomethyl)benzoate** is not widely available in the public domain. The following are predicted and general characteristics based on the structure and data from related compounds:

- ^1H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), the methylene protons of the cyanomethyl group (a singlet), and the aromatic protons on the benzene ring (multiplets).
- ^{13}C NMR: Expected signals would include those for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester, the C \equiv N stretching of the nitrile group, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ester.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 189$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) and the ethyl group ($-\text{C}_2\text{H}_5$).

Experimental Protocols

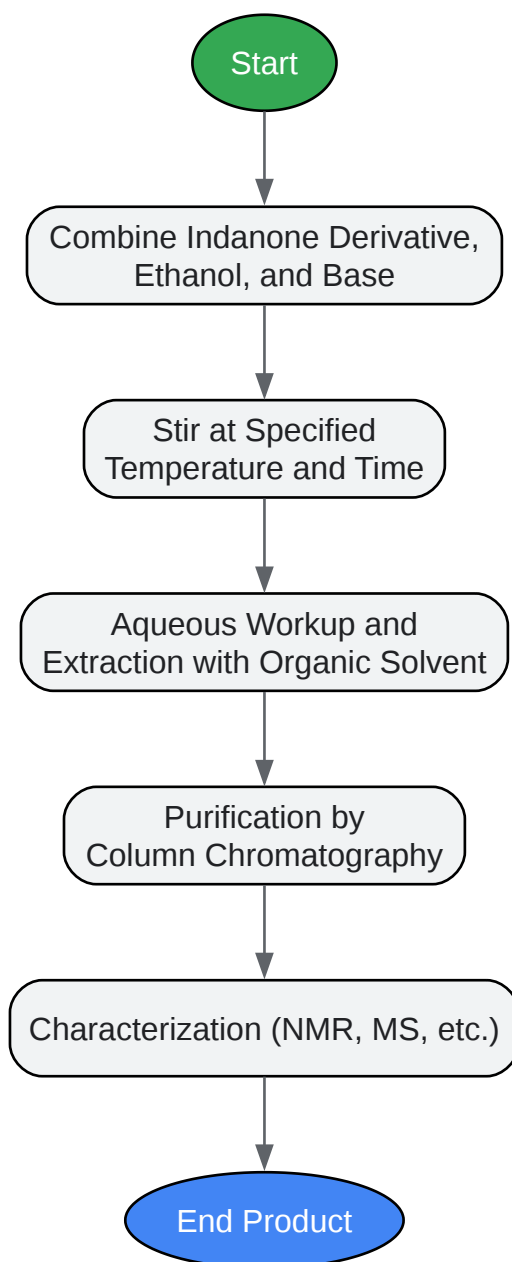
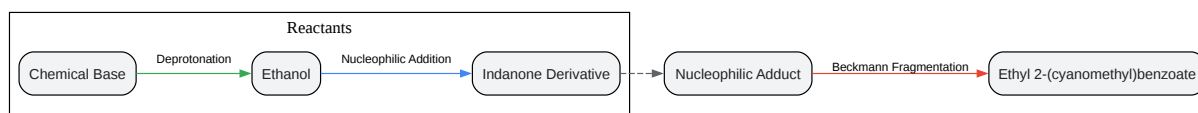
A novel and efficient method for the synthesis of 2-(cyanomethyl)benzoic esters has been reported, proceeding through the carbon-carbon bond cleavage of indanones. This method is notable for its mild reaction conditions.

Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon-Carbon Bond Cleavage of Indanones

This reaction involves the deprotonation of an alcohol with a base, followed by a nucleophilic addition to an indanone derivative and a subsequent Beckmann fragmentation. An

electrochemical variation of this reaction has also been developed that does not require an external chemical base.

Illustrative Reaction Pathway:



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References

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